N-cyclobutyloxan-4-amine hydrochloride
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Overview
Description
N-cyclobutyloxan-4-amine hydrochloride is a chemical compound with the molecular formula C9H18ClNO. It is known for its unique structure, which includes a cyclobutyl ring fused with an oxane ring and an amine group, making it a versatile compound in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclobutyloxan-4-amine hydrochloride typically involves the reaction of cyclobutylamine with oxane derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The hydrochloride salt is then obtained by treating the amine with hydrochloric acid .
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale reactions using high-purity starting materials and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: N-cyclobutyloxan-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated compounds and acid chlorides are typical reagents for substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted amines, oxides, and reduced derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-cyclobutyloxan-4-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and as a precursor in various industrial processes
Mechanism of Action
The mechanism of action of N-cyclobutyloxan-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity and function. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation .
Comparison with Similar Compounds
Cyclobutylamine: Shares the cyclobutyl ring but lacks the oxane ring.
Oxan-4-amine: Contains the oxane ring but does not have the cyclobutyl group.
N-cyclobutyl-oxan-4-amine: Similar structure but without the hydrochloride salt.
Uniqueness: N-cyclobutyloxan-4-amine hydrochloride is unique due to its combined cyclobutyl and oxane rings, which confer distinct chemical properties and reactivity. This dual-ring structure makes it a valuable compound in synthetic chemistry and various research applications .
Properties
CAS No. |
2639421-83-1 |
---|---|
Molecular Formula |
C9H18ClNO |
Molecular Weight |
191.7 |
Purity |
95 |
Origin of Product |
United States |
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